molecular formula C14H12N4OS B11569134 6-Methyl-3-(prop-2-en-1-ylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepine

6-Methyl-3-(prop-2-en-1-ylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepine

Cat. No.: B11569134
M. Wt: 284.34 g/mol
InChI Key: SUUJJNCTAKOJEH-UHFFFAOYSA-N
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Description

6-Methyl-3-(prop-2-en-1-ylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepine: is a complex heterocyclic compound with a fused triazine and benzoxazepine ring system. Its structure combines elements of both triazines and benzoxazepines, making it intriguing for various applications.

Preparation Methods

Synthetic Routes:

The synthesis of this compound involves several steps. One common synthetic route includes the following:

  • Formation of the Triazine Ring:

    • Start with a suitable precursor (e.g., an indole derivative).
    • Introduce the prop-2-en-1-ylsulfanyl group at a specific position.
    • Cyclize the compound to form the triazine ring.
  • Benzoxazepine Formation:

    • Introduce the methyl group at the appropriate position.
    • Cyclize the compound to form the benzoxazepine ring.

Reaction Conditions:

  • The specific reaction conditions depend on the chosen synthetic route and reagents.
  • Catalysts, solvents, and temperature play crucial roles in achieving the desired product.

Industrial Production:

  • While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for further investigation.

Chemical Reactions Analysis

Reactions:

    Oxidation: It may undergo oxidation reactions, leading to the formation of various oxidation states.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur or other reactive sites.

    Reduction: Reduction of the triazine or benzoxazepine ring may yield different derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

This compound has diverse applications:

    Medicinal Chemistry: Investigated for potential drug development due to its unique structure.

    Biological Studies: Used as a probe to study biological processes.

    Materials Science: Explored for its properties in materials and catalysis.

Mechanism of Action

  • The exact mechanism remains an active area of research.
  • Potential molecular targets and pathways need further exploration.

Comparison with Similar Compounds

  • While there are no direct analogs, its hybrid structure sets it apart.
  • Similar compounds include other triazines, benzoxazepines, and indole derivatives.

Properties

Molecular Formula

C14H12N4OS

Molecular Weight

284.34 g/mol

IUPAC Name

6-methyl-3-prop-2-enylsulfanyl-[1,2,4]triazino[5,6-d][3,1]benzoxazepine

InChI

InChI=1S/C14H12N4OS/c1-3-8-20-14-16-13-12(17-18-14)10-6-4-5-7-11(10)15-9(2)19-13/h3-7H,1,8H2,2H3

InChI Key

SUUJJNCTAKOJEH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C3=C(O1)N=C(N=N3)SCC=C

Origin of Product

United States

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